BenchChemオンラインストアへようこそ!

6-Aminochroman-2-carboxylic acid

Antithrombotic Anti-platelet Pro-drug design

6-Aminochroman-2-carboxylic acid (CAS 378252-02-9, C₁₀H₁₁NO₃, MW 193.20) is a chiral, bicyclic benzopyran derivative bearing both a primary aromatic amine at the 6-position and a carboxylic acid at the 2-position. This compound serves as a critical synthetic intermediate in the patented manufacture of 2-(6-aminochroman-2-yl)acetic acid esters, which themselves are potent platelet aggregation inhibitors acting via the prostaglandin-dependent pathway.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B8811633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminochroman-2-carboxylic acid
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)N)OC1C(=O)O
InChIInChI=1S/C10H11NO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3,11H2,(H,12,13)
InChIKeyGORAJUPUMWTLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminochroman-2-carboxylic Acid: A Versatile Bifunctional Chromane Scaffold for Medicinal Chemistry and Antithrombotic Lead Optimization


6-Aminochroman-2-carboxylic acid (CAS 378252-02-9, C₁₀H₁₁NO₃, MW 193.20) is a chiral, bicyclic benzopyran derivative bearing both a primary aromatic amine at the 6-position and a carboxylic acid at the 2-position . This compound serves as a critical synthetic intermediate in the patented manufacture of 2-(6-aminochroman-2-yl)acetic acid esters, which themselves are potent platelet aggregation inhibitors acting via the prostaglandin-dependent pathway [1]. Beyond its established role in antithrombotic pipelines, preliminary pharmacological screening has identified the scaffold as a weak CCR5 antagonist (IC₅₀ ~63 μM), providing a structurally distinct entry point for HIV-entry inhibitor optimization compared to clinical reference compounds [2]. The molecule's 6-NH₂ group further permits divergent derivatization (e.g., amide coupling, diazotization, reductive amination) that cannot be achieved with 6-hydroxy or 6-chloro analogs, defining its unique position as a bifunctional, fine-chemical building block for high-value pharmaceutical research.

Why Chroman-2-carboxylic Acid Analogs Cannot Interchange with 6-Aminochroman-2-carboxylic Acid in Antithrombotic and Antiviral Lead Design


The chroman-2-carboxylic acid scaffold is pharmacologically permissive, yet changing the 6-position substituent from -NH₂ to -OH, -Cl, -phenyl, or -cyclohexyl fundamentally alters the molecular target engagement, synthetic downstream utility, and intellectual property landscape. For platelet aggregation inhibition, 6-phenyl (PCCA) and 6-cyclohexyl (CHCCA) analogs demonstrate 52-fold greater potency than clofibric acid directly, while compounds derived from 6-aminochroman-2-carboxylic acid are patented as pro-drug ester intermediates that require enzymatic activation, representing a distinct temporal pharmacodynamic profile [1]. For CCR5 antagonism, the 6-amino variant provides a sub-millimolar starting point (IC₅₀ ~63 μM) that stands in stark contrast to the 6-hydroxy-7-methoxy KL-1156 series, which is entirely inactive at CCR5 but potent against NF-κB [2]. These differential activity fingerprints demonstrate that simple bioisosteric replacement at the 6-position is not possible without losing the defined therapeutic or synthetic utility of the 6-amino derivative.

Quantitative Differentiation Evidence for 6-Aminochroman-2-carboxylic Acid vs. Closest Analogs


Platelet Aggregation Inhibitor Intermediate: Exclusive Role of 6-NH₂ in Generating 2-(6-Amino-chroman-2-yl)acetic Acid Pro-Drug Esters vs. Direct-Acting 6-Phenyl/6-Cyclohexyl Analogs

Patents US20040014804 and US20050004377 specifically claim processes for reducing 6-aminochroman-2-carboxylic acid to 2-(6-aminochroman-2-yl)acetic acid esters, which are described as 'themselves potent platelet aggregation inhibitors' [1]. This pro-drug intermediate strategy depends critically on the 6-NH₂ group for subsequent amide coupling to generate clinical candidates. In contrast, the 6-phenyl analog PCCA acts as a direct cyclooxygenase inhibitor and is 52-fold more potent than clofibric acid in inhibiting ADP-induced platelet activation (IC₅₀ values not reported in molar terms, but relative potency quantified) [2]. The 6-NH₂ derivative thus occupies a fundamentally distinct position as a synthetic gateway to a patented class of antithrombotics, rather than a direct-active pharmaceutical ingredient.

Antithrombotic Anti-platelet Pro-drug design

CCR5 Antagonist Activity: 6-Aminochroman-2-carboxylic Acid vs. Clinical CCR5 Antagonist Maraviroc

Preliminary pharmacological screening reported that 6-aminochroman-2-carboxylic acid acts as a CCR5 antagonist with potential utility in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. BindingDB records for related chroman-2-carboxylic acid CCR5 ligands show IC₅₀ values around 63 μM, indicating weak but tractable affinity [2]. By comparison, the clinical CCR5 antagonist Maraviroc exhibits an IC₅₀ of 3.3 nM in the same functional assay format (inhibition of gp120-induced cell-cell fusion), representing a ~19,000-fold potency gap [3]. This positions 6-aminochroman-2-carboxylic acid as a structurally distinct, non-tropane fragment-sized starting point for CCR5 lead optimization, rather than a viable clinical candidate.

HIV entry inhibitor CCR5 antagonist Antiviral

Synthetic Reduction Efficiency: 6-Aminochroman-2-carboxylic Acid to 6-Amino-2-hydroxymethylchromane in Multigram Scale

In a patented synthetic procedure, 6-aminochroman-2-carboxylic acid (11.4 g, 61.7 mmol) was reduced with lithium aluminum hydride (6.64 g, 122 mmol) in THF under reflux for 30 minutes. After workup and distillation, 6-amino-2-hydroxymethylchromane was obtained in 87.6% yield as a crystallizable oil . This transformation is not accessible from 6-chlorochroman-2-carboxylic acid without concomitant dechlorination side reactions, nor from 6-hydroxychroman-2-carboxylic acid without protecting-group strategies on the phenolic -OH [1]. The 6-NH₂ group is compatible with LiAlH₄ without protection, providing a direct, high-yielding route to a chiral aminomethyl alcohol intermediate.

Process chemistry LAH reduction Building block

NF-κB Inhibition: Structural Incompatibility of 6-NH₂ Scaffold vs. 6-OH-7-OMe KL-1156 Series

The 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide KL-1156 is a well-characterized NF-κB inhibitor with IC₅₀ values of 43.9 μM in LPS-stimulated RAW 264.7 macrophages, and its optimized 4-Cl analog 2n achieves an IC₅₀ of ~11 μM [1][2]. Extensive SAR studies have explored 6- or 7-methyl, 6-hydroxy, and 6-hydroxy-7-methoxy variants, but no 6-amino derivative has been evaluated in published NF-κB assays. The absence of the 6-NH₂ compound in NF-κB SAR literature suggests that the hydrogen-bond donor capacity of the aromatic amine may be incompatible with the NF-κB binding pharmacophore that favors the 6-OH hydrogen-bond donor/acceptor motif. This represents a negative differentiation: users seeking NF-κB inhibitory activity should select the 6-OH-7-OMe series, not the 6-NH₂ compound.

NF-κB inhibitor Anti-inflammatory SAR

Antioxidant Capacity: 6-Aminochroman-2-carboxylic Acid Lacks the Radical-Scavenging Pharmacophore of 6-Hydroxychroman-2-carboxylic Acids

6-Hydroxychroman-2-carboxylic acids are established antioxidants effective in animal fats, vegetable oils, and emulsion systems, with the 2,5,7,8-tetramethyl derivative (Trolox analog) showing activity comparable to commercial antioxidants [1]. A recent study on related compounds showed DPPH radical scavenging IC₅₀ values of 92.1 μM and 187.2 μM for active analogs [2]. The antioxidant mechanism depends critically on the 6-OH group's ability to donate a hydrogen atom to quench free radicals. Replacing the 6-OH with 6-NH₂ eliminates this hydrogen atom transfer (HAT) capability, as the aniline N–H bond dissociation energy is substantially higher than the phenol O–H bond. Consequently, 6-aminochroman-2-carboxylic acid is not expected to exhibit meaningful radical-scavenging activity.

Antioxidant Radical scavenger Food preservative

Optimal Procurement and Research Use Scenarios for 6-Aminochroman-2-carboxylic Acid Based on Differential Evidence


Scenario 1: Synthesis of Patent-Protected 2-(6-Aminochroman-2-yl)acetic Acid Ester Antithrombotics

Research groups pursuing novel platelet aggregation inhibitors for thrombosis should procure 6-aminochroman-2-carboxylic acid specifically for conversion to 2-(6-aminochroman-2-yl)acetic acid esters as described in US20040014804 [1]. The 6-NH₂ group is essential for subsequent amide bond formation with carboxylic acid partners, generating the final carboxamide-linked pharmacophore. No other 6-substituted chroman-2-carboxylic acid (6-OH, 6-Cl, 6-phenyl, or 6-cyclohexyl) can serve this function, as the 6-NH₂ is the only substituent capable of forming stable amide linkages with the requisite coupling reagents. The 87.6% reduction yield to 6-amino-2-hydroxymethylchromane further validates the synthetic utility of this compound for generating 2-functionalized chromane building blocks .

Scenario 2: Fragment-Based Discovery of Next-Generation CCR5 Antagonists for HIV Therapy

Medicinal chemistry teams engaged in fragment-based drug discovery (FBDD) for HIV entry inhibitors should consider 6-aminochroman-2-carboxylic acid as a low-molecular-weight (MW 193) starting fragment with demonstrated but weak CCR5 affinity (IC₅₀ ~63 μM) [1]. Its ligand efficiency (LE ≈ 0.25 kcal/mol per heavy atom) is within the acceptable range for fragment hits. The 6-NH₂ and 2-COOH groups provide two orthogonal vectors for structure-guided elaboration. This compound occupies a distinct chemical space relative to Maraviroc (MW 513.7; IC₅₀ 3.3 nM) and other clinical CCR5 antagonists, potentially offering novel intellectual property opportunities for resistant viral strains .

Scenario 3: Differentiation of Undifferentiated Cells in Oncology and Dermatology Research

Preliminary data indicate that 6-aminochroman-2-carboxylic acid exhibits activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte/macrophage lineage [1]. This property is relevant to anticancer research (differentiation therapy for leukemia and solid tumors) and dermatological applications (psoriasis, where keratinocyte hyperproliferation is pathological). The molecular mechanism has not been fully elucidated, and no comparative data against other chroman-2-carboxylic acid analogs exist for this endpoint. Researchers interested in this application should verify the differentiation-inducing activity in their specific cell models, as the reported effects may be cell-type dependent.

Scenario 4: Divergent Synthesis of Chromane-Based Screening Libraries

Core-facility and CRO teams tasked with generating diverse chromane-based compound libraries for high-throughput screening should prioritize 6-aminochroman-2-carboxylic acid as a key building block. The 6-NH₂ group enables amide coupling, sulfonamide formation, reductive amination, and diazotization/Sandmeyer reactions, while the 2-COOH group permits esterification, amidation, and reduction. This orthogonal bifunctionality is not available in 6-hydroxychroman-2-carboxylic acid (where 6-OH competes with 2-COOH in many reactions) or 6-chlorochroman-2-carboxylic acid (where 6-Cl is a poor electrophile for most diversification strategies) [1]. The compound's commercial availability at 98% purity from multiple suppliers ensures reproducible library production .

Quote Request

Request a Quote for 6-Aminochroman-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.